molecular formula C12H13FN2O3 B8583141 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol

2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol

Cat. No.: B8583141
M. Wt: 252.24 g/mol
InChI Key: JTACOAQYDSHBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C12H13FN2O3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H13FN2O3/c1-12(2,6-16)11-4-7-3-10(15(17)18)8(13)5-9(7)14-11/h3-5,14,16H,6H2,1-2H3

InChI Key

JTACOAQYDSHBLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate (18.0 g, 0.05 mol) in CH2Cl2 (100 mL) was added DIBAL-H (12 mL) at −78° C. The mixture was stirred for 1 h at that temperature and was warmed to room temperature. The reaction was quenched with water and the aqueous layer was extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4, the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (10% EtOAc in petroleum ether) to give 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol (10.0 g, 77%). 1H NMR (300 MHz, CDCl3) 9.37 (s, 1H), 8.32 (d, J=7.2 Hz, 1H), 7.11 (d, J=11.7 Hz, 1H), 6.36 (s, 1H), 3.73 (d, J=5.1 Hz 2H), 1.97 (t, J=5.1 Hz, 1H), 1.39 (s, 6H).
Quantity
18 g
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12 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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